molecular formula C19H24ClNO B7635842 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide

2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide

Cat. No.: B7635842
M. Wt: 317.9 g/mol
InChI Key: VCRYKVMCIDPMBC-UHFFFAOYSA-N
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Description

2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the adamantane moiety in the compound enhances its lipophilicity and membrane permeability, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide typically involves the following steps:

    Formation of Adamantyl Acetate: Adamantane is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form adamantyl acetate.

    Amidation Reaction: The adamantyl acetate is then subjected to an amidation reaction with 4-chlorobenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chloro-benzyl moiety, using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with biological membranes and proteins.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials, such as polymers and nanomaterials, with enhanced stability and mechanical properties.

    Biological Studies: The compound is used in studies related to membrane permeability, drug delivery, and pharmacokinetics.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide involves its interaction with cellular membranes and proteins. The adamantane moiety enhances its lipophilicity, allowing it to easily penetrate lipid bilayers. Once inside the cell, the compound can interact with various molecular targets, including enzymes and receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.

    Rimantadine: Another antiviral drug with structural similarities to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.

Uniqueness

2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide is unique due to the presence of the 4-chloro-benzyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other adamantane derivatives and contributes to its specific applications and mechanisms of action.

Properties

IUPAC Name

2-(1-adamantyl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c20-17-3-1-13(2-4-17)12-21-18(22)11-19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRYKVMCIDPMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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